molecular formula C12H9NO B8815629 5-Methoxy-1-naphthonitrile

5-Methoxy-1-naphthonitrile

Cat. No. B8815629
M. Wt: 183.21 g/mol
InChI Key: IFDIAPORDJTSKP-UHFFFAOYSA-N
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Patent
US08278442B2

Procedure details

To a solution of 1-iodo-5-methoxynapthalene (J. A. O'Meara et al., J. Med. Chem., 2005, 48, 5580-5588 1.104 g, 3.89 mmol) in dimethylacetamide (6 mL) at rt under nitrogen, was added potassium ferrocyanide (494 mg, 1.17 mmol), Na2CO3 (412 mg, 3.89 mmol) and palladium acetate (43 mg, 0.19 mmol). The reaction mixture was stirred at 120° C. for 3 h, cooled, diluted with EtOAc (100 mL) and filtered through Celite. The organic phase was washed with water (30 mL), NaHCO3 (30 mL), brine (30 mL) and dried (MgSO4). Solvent was removed in vacuo and the residue purified by column chromatography (isohexane:EtOAc, 90:10 to 85:15) to give the title compound: RT=3.64 min; m/z (ES+)=184.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5580-5588
Quantity
1.104 g
Type
reactant
Reaction Step Two
Quantity
412 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
494 mg
Type
catalyst
Reaction Step Two
Quantity
43 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].C[C:21]([N:23](C)C)=O>CCOC(C)=O.[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH:5]=[CH:4][CH:3]=[C:2]2[C:21]#[N:23] |f:1.2.3,6.7.8.9.10,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC2=C(C=CC=C12)OC
Step Two
Name
5580-5588
Quantity
1.104 g
Type
reactant
Smiles
Name
Quantity
412 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
494 mg
Type
catalyst
Smiles
[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
Name
Quantity
43 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The organic phase was washed with water (30 mL), NaHCO3 (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (isohexane:EtOAc, 90:10 to 85:15)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C2C=CC=C(C2=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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